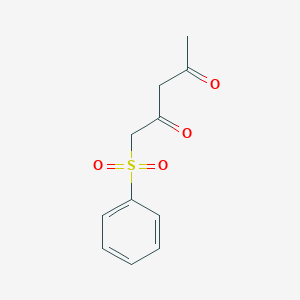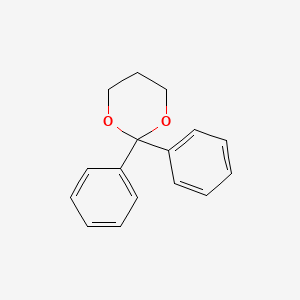
1,3-Dioxane, 2,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 2,2-diphenyl- is an organic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, with two phenyl groups attached to the 2 position. This compound is part of the dioxane family, which includes various derivatives used in different chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 2,2-diphenyl- can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, with a catalyst like toluenesulfonic acid to facilitate the formation of the dioxane ring .
Industrial Production Methods: Industrial production of 1,3-dioxane derivatives often involves similar methods but on a larger scale. The use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus is common to drive the reaction to completion . Additionally, the use of molecular sieves or orthoesters can help in effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,3-Dioxane, 2,2-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-dioxane, 2,2-diphenyl- exerts its effects involves its ability to act as a photoinitiator. Upon exposure to UV light, it undergoes photochemical reactions that generate free radicals, which then initiate polymerization processes . The molecular targets and pathways involved in these reactions include the absorption of UV light by the compound, leading to the formation of reactive intermediates that propagate the polymerization reaction .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
Uniqueness: 1,3-Dioxane, 2,2-diphenyl- is unique due to the presence of two phenyl groups at the 2 position, which imparts distinct chemical and physical properties compared to other dioxane derivatives. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical applications .
Properties
CAS No. |
786-03-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2,2-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
SLAAGSARDITLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
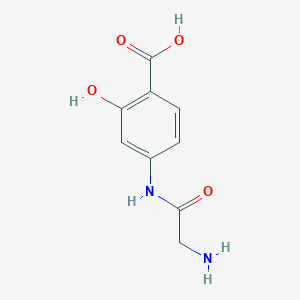

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
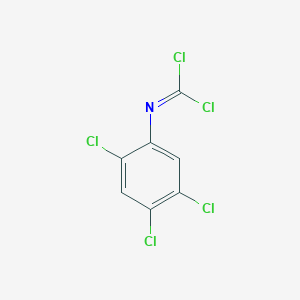
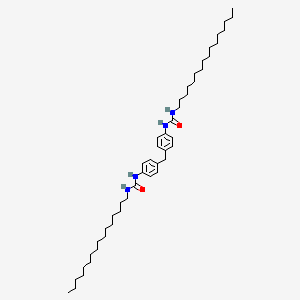

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

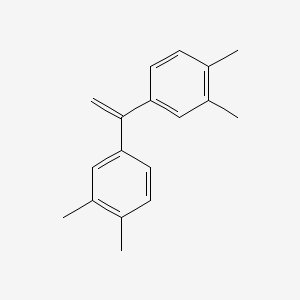
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
